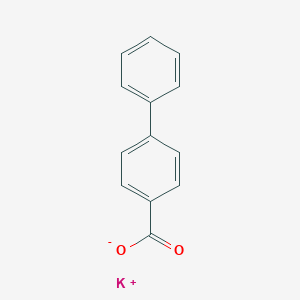
potassium;4-phenylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dichloroamphetamine . This compound is an amphetamine derivative that was first synthesized by Eli Lilly in the 1960s. It has a number of pharmacological actions, including acting as a highly potent and selective serotonin releasing agent (SSRA) and binding to the serotonin transporter with high affinity .
Vorbereitungsmethoden
The synthesis of 3,4-Dichloroamphetamine involves several steps:
Starting Material: The synthesis begins with 3,4-Dichlorobenzyl Chloride.
Formation of 3,4-Dichlorophenylacetonitrile: This is achieved by reacting 3,4-Dichlorobenzyl Chloride with cyanide anion.
Conversion to Alpha-Acetoxy-3,4-Dichlorobenzeneacetonitrile: This step involves the reaction with sodium methoxide and ethyl acetate.
Formation of 3,4-Dichlorophenylacetone: The nitrile group is removed in the presence of sulfuric acid.
Oxime Formation: Hydroxylamine is used to form N-[1-(3,4-dichlorophenyl)propan-2-ylidene]hydroxylamine.
Reduction: The final step involves the reduction of the oxime to complete the synthesis of 3,4-Dichloroamphetamine.
Analyse Chemischer Reaktionen
3,4-Dichloroamphetamine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various metabolites.
Reduction: It can be reduced to form different amines.
Substitution: The compound can undergo substitution reactions, particularly involving the chlorine atoms.
Common Reagents and Conditions: Typical reagents include cyanide anion, sodium methoxide, ethyl acetate, sulfuric acid, and hydroxylamine. The conditions often involve controlled temperatures and specific pH levels to ensure the desired reactions occur.
Major Products: The major products formed from these reactions include various derivatives of 3,4-Dichloroamphetamine, such as 3,4-Dichlorophenylacetone and its oxime.
Wissenschaftliche Forschungsanwendungen
3,4-Dichloroamphetamine has several scientific research applications:
Chemistry: It is used as a reference compound in the study of amphetamine derivatives.
Biology: The compound is studied for its effects on serotonin release and its interaction with serotonin transporters.
Medicine: Research focuses on its potential therapeutic effects and its role as a serotonergic neurotoxin.
Wirkmechanismus
The mechanism of action of 3,4-Dichloroamphetamine involves its interaction with the serotonin transporter. It acts as a serotonin releasing agent, binding to the transporter with high affinity and causing the release of serotonin into the synaptic cleft. This leads to increased serotonin levels and enhanced serotonergic activity. Additionally, it acts as a monoamine oxidase inhibitor (MAOI) and inhibits the enzyme phenylethanolamine N-methyl transferase, which transforms noradrenaline into adrenaline .
Vergleich Mit ähnlichen Verbindungen
3,4-Dichloroamphetamine is unique compared to other similar compounds due to its high potency and selectivity as a serotonin releasing agent. Similar compounds include:
- 3-Methoxy-4-methylamphetamine
- Cericlamine
- Chlorphentermine
- Clortermine
- Etolorex
- 3,4-Methylenedioxyamphetamine
- Para-chloroamphetamine
- Paramethoxyamphetamine
These compounds share structural similarities but differ in their pharmacological actions and potency .
Eigenschaften
IUPAC Name |
potassium;4-phenylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2.K/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9H,(H,14,15);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFHESBUIHLMNZ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9KO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













